8-fluoro-8H-quinazolin-4-one
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Overview
Description
8-Fluoro-8H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. The addition of a fluorine atom at the 8th position enhances the compound’s chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: One efficient method for synthesizing quinazolin-4-ones involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance and the absence of transition metals and external oxidants . Another approach utilizes microwave-assisted synthesis, which is a greener and more efficient method compared to conventional heating .
Industrial Production Methods: Industrial production methods often involve the use of microwave irradiation (MWI) due to its efficiency and sustainability. MWI can rapidly form desired compounds through thermal and kinetic effects, making it a preferred method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-8H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Cyclization Reactions: It can form quinazolin-4-one derivatives through cyclization reactions involving o-amino benzamides and aldehydes.
Common Reagents and Conditions:
Conditions: Reactions are often carried out under visible light irradiation or in the presence of microwave irradiation to enhance efficiency
Major Products: The major products formed from these reactions are various substituted quinazolin-4-one derivatives, which exhibit significant biological activities .
Scientific Research Applications
8-Fluoro-8H-quinazolin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-fluoro-8H-quinazolin-4-one involves its interaction with specific molecular targets, such as protein kinases and ADP-ribosyltransferases. These interactions can modulate various cellular signaling pathways, including the Wnt/β-catenin signaling pathway . The compound’s ability to inhibit these enzymes makes it a promising candidate for drug development .
Comparison with Similar Compounds
Quinazolin-4-one: The parent compound without the fluorine substitution.
2-Phenylquinazolin-4-one: A derivative with a phenyl group at the 2nd position.
8-Aryl-2-morpholinoquinazolin-4-ones: Compounds with aryl and morpholino substitutions.
Uniqueness: 8-Fluoro-8H-quinazolin-4-one is unique due to the presence of the fluorine atom at the 8th position, which enhances its chemical stability and biological activity. This substitution can improve the compound’s ability to penetrate biological membranes and interact with molecular targets .
Properties
Molecular Formula |
C8H5FN2O |
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Molecular Weight |
164.14 g/mol |
IUPAC Name |
8-fluoro-8H-quinazolin-4-one |
InChI |
InChI=1S/C8H5FN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4,6H |
InChI Key |
DDDPEHPRKPCAAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C2=NC=NC(=O)C2=C1)F |
Origin of Product |
United States |
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